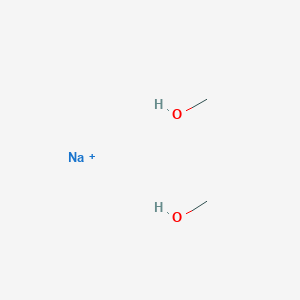
sodium;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in organic synthesis. Sodium methanol is a white to yellowish powder that is highly reactive and soluble in methanol. It reacts with water to form sodium hydroxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting sodium metal with methanol. The reaction is highly exothermic and must be carried out under controlled conditions to prevent ignition. The reaction is as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] Alternatively, sodium methanol can be synthesized by reacting sodium hydroxide with anhydrous methanol in the presence of a desiccator, such as molecular sieves .
Industrial Production Methods
In industrial settings, sodium methanol is often produced using a reactive distillation process. This involves the reaction of methanol with sodium hydroxide in a distillation column, followed by the separation of the product from water and other impurities. This method is energy-efficient and allows for the continuous production of sodium methanol .
Chemical Reactions Analysis
Types of Reactions
Sodium methanol undergoes several types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium methanol can reduce carbonyl compounds to alcohols.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Various alkoxides and ethers.
Scientific Research Applications
Sodium methanol has a wide range of applications in scientific research:
Mechanism of Action
Sodium methanol exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the deprotonation of alcohols and the formation of alkoxides, which can then undergo further chemical transformations .
Comparison with Similar Compounds
Sodium methanol can be compared with other alkoxides such as sodium ethoxide and sodium propoxide. While all these compounds share similar reactivity due to the presence of the alkoxide ion, sodium methanol is unique in its simplicity and high reactivity. It is often preferred in reactions requiring a strong base and nucleophile due to its ease of handling and solubility in methanol .
List of Similar Compounds
- Sodium ethoxide (CH₃CH₂ONa)
- Sodium propoxide (CH₃CH₂CH₂ONa)
- Potassium methoxide (CH₃OK)
Sodium methanol stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
Properties
CAS No. |
103935-65-5 |
|---|---|
Molecular Formula |
C2H8NaO2+ |
Molecular Weight |
87.07 g/mol |
IUPAC Name |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
InChI Key |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















